1-Methyl-1H-imidazole-5-carboximidamide dihydrochloride
Description
1-Methyl-1H-imidazole-5-carboximidamide dihydrochloride is an imidazole derivative featuring a methyl group at the 1-position and a carboximidamide group at the 5-position of the imidazole ring. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s amidine group confers basicity, enabling interactions with acidic biological targets, while the methyl substituent influences steric and electronic properties .
Properties
IUPAC Name |
3-methylimidazole-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-9-3-8-2-4(9)5(6)7;;/h2-3H,1H3,(H3,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQQGFWOVQWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazole-5-carboximidamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substitution Patterns and Functional Groups
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula.
Structural and Functional Differences
Positional Isomerism
- Carboximidamide vs.
Salt Forms
- Dihydrochloride salts (e.g., target compound, ) enhance aqueous solubility compared to free bases or mono-salts, critical for drug formulation .
Ester vs. Amidine Derivatives
Physicochemical Properties
- Melting Points : Substituted aryl groups (e.g., bromophenyl in ’s compound 3m) increase melting points (157–158°C) due to enhanced crystallinity, whereas alkyl substituents (e.g., methyl) result in lower melting points .
- Solubility: The dihydrochloride form of the target compound ensures higher water solubility than neutral analogs like Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride, which retains some lipophilicity from the ester group .
Biological Activity
1-Methyl-1H-imidazole-5-carboximidamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by case studies and data tables.
- Chemical Name : this compound
- CAS Number : 2206970-12-7
- Molecular Formula : C5H8Cl2N4
- Molecular Weight : 195.06 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence enzymatic activities and receptor interactions. Notably, the compound has been studied for its potential role as an inhibitor in various biochemical pathways.
Antimicrobial Properties
Research indicates that 1-Methyl-1H-imidazole derivatives exhibit significant antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings from a study assessing cell viability post-treatment with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 50 |
| 100 | 30 |
These results indicate a dose-dependent reduction in cell viability, suggesting potential anticancer properties.
Neuroprotective Effects
A recent preclinical study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced neuroinflammation markers compared to control groups. The treatment regimen involved administering the compound at a dosage of 2 mg/kg over four weeks.
In Vivo Efficacy
In vivo experiments demonstrated that the compound significantly reduced amyloid plaque formation in treated mice, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Preparation Methods
Synthesis of Carbimidate Hydrochloride Intermediate
- Starting Material: 1H-imidazole-5-carbonitrile or a substituted nitrile derivative.
- Reagents and Conditions: The nitrile is dissolved in ethereal 2 M hydrochloric acid and methanol.
- Process: The mixture is maintained at 4 °C for 48 hours to promote conversion to the carbimidate hydrochloride salt.
- Isolation: The resulting solid is filtered, washed with cold diethyl ether, and dried.
- Yield: Typically high, around 85% for analogous benzothiophene carbimidate hydrochlorides, indicating good efficiency of this step.
This step is crucial as it activates the nitrile for subsequent amidine formation.
Formation of N-(2,2-dimethoxyethyl)-2-carboximidamide Derivative
- Reagents: 2,2-dimethoxyethylamine (1.1 equivalents) is reacted with the carbimidate hydrochloride (1 equivalent) in methanol.
- Conditions: The reaction mixture is stirred at 60 °C for 16 hours.
- Workup: The solvent is evaporated to dryness, and the crude product is used directly in the next step without purification.
- Yield: Quantitative yields have been reported for similar compounds, indicating efficient amidine formation.
This step introduces an amidine moiety with a protecting group, facilitating subsequent cyclization.
Cyclization and Formation of 1H-Imidazole Derivative
- Procedure: The N-(2,2-dimethoxyethyl)-2-carboximidamide derivative is treated with 2 M hydrochloric acid and stirred at 60 °C for 16 hours.
- Workup: After cooling, the mixture is washed with dichloromethane to remove organic impurities. The aqueous layer is basified with 5 M sodium hydroxide, and the free base is extracted with ethyl acetate.
- Purification: The organic phases are washed with brine, dried over sodium sulfate, and evaporated. The residue is dissolved in diethyl ether/ethanol (5:1), and ethereal 2 M hydrochloric acid is added to precipitate the hydrochloride salt.
- Isolation: The precipitated salt is collected by filtration to yield the desired 1H-imidazole hydrochloride derivative.
This step completes the imidazole ring formation and introduces the hydrochloride salt for stability.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitrile to Carbimidate Hydrochloride | Ethereal 2 M HCl, Methanol | 4 °C | 48 h | ~85 | Cold conditions favor carbimidate formation |
| 2 | Amidination | 2,2-Dimethoxyethylamine, Methanol | 60 °C | 16 h | Quantitative | Direct use of crude product in next step |
| 3 | Cyclization & Salt Formation | 2 M HCl, then basification and extraction | 60 °C | 16 h | Not specified | Precipitation of hydrochloride salt |
| 4 | N-1 Methylation | Methyl iodide or dimethyl sulfate, base, aprotic solvent | RT to 60 °C | Several hours | Not specified | Followed by dihydrochloride salt formation |
Research Findings and Notes
- The synthetic route is robust and adaptable for various substituted imidazole derivatives, including 1-methyl analogs.
- The use of ethereal hydrochloric acid and methanol is critical for efficient carbimidate salt formation.
- Amidination with 2,2-dimethoxyethylamine serves as a protecting group strategy facilitating imidazole ring closure.
- The final hydrochloride salt formation enhances compound stability, solubility, and ease of isolation.
- Methylation at N-1 is a common modification to tune biological activity and physicochemical properties.
- The described methods have been validated in related compounds with high yields and purity, suggesting reliable applicability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methyl-1H-imidazole-5-carboximidamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazole derivatives. For example, a tandem three-component reaction using hydrazines, aldehydes, and nitriles under reflux in anhydrous solvents (e.g., ethanol or acetonitrile) can yield substituted imidazoles. Reaction optimization includes adjusting temperature (e.g., 80–100°C), stoichiometric ratios (1:1:1), and catalyst use (e.g., acetic acid or Lewis acids). Post-synthesis, the product is precipitated via acidification (HCl gas) to form the dihydrochloride salt . Purity is enhanced through recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 187.12) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., 214–219°C) with literature to assess purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Storage : Below 4°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks (P210) and ensure immediate access to emergency rinsing facilities (P301+P310) .
- Waste Disposal : Neutralize with bicarbonate before disposal in approved chemical waste containers (P501) .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Crystal Growth : Slow evaporation of saturated DMSO/water solutions at 25°C.
- Data Collection : Use a Bruker SMART APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (target < 0.05). SHELXPRO interfaces with crystallographic databases for comparative analysis .
Q. What computational approaches predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrolysis rates in acidic (pH 2–4) vs. neutral conditions.
- DFT Calculations : Assess protonation states of the imidazole ring (pKa ~6.95) and carboximidamide group (pKa ~3.1) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Experimental Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a CM5 chip to measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions.
- Enzymatic Assays : Test inhibition of imidazole glycerol phosphate synthase (IGPS) via spectrophotometric monitoring of NADH oxidation at 340 nm .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., solvent polarity, reaction time).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation.
- Quality Control : Enforce strict SOPs for raw material sourcing (e.g., anhydrous hydrazine purity ≥99%) and post-synthesis lyophilization .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer : Cross-validate using orthogonal techniques:
- DSC (Differential Scanning Calorimetry) : Confirm melting points with controlled heating rates (10°C/min).
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in H NMR by correlating carbon-proton couplings.
- Collaborative Studies : Compare data with independent labs or crystallographic databases (e.g., Cambridge Structural Database) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
